4-(Quinoxalin-2-yl)phenyl 4-bromobenzoate
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Overview
Description
4-(Quinoxalin-2-yl)phenyl 4-bromobenzoate is a compound that features a quinoxaline moiety linked to a phenyl ring, which is further connected to a bromobenzoate group. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(Quinoxalin-2-yl)phenyl 4-bromobenzoate typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Suzuki-Miyaura Coupling: The phenyl ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Esterification: The final step involves the esterification of the phenyl ring with 4-bromobenzoic acid under acidic conditions.
Chemical Reactions Analysis
4-(Quinoxalin-2-yl)phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
4-(Quinoxalin-2-yl)phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)phenyl 4-bromobenzoate involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
4-(Quinoxalin-2-yl)phenyl 4-bromobenzoate can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: Known for its anticancer properties.
These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C21H13BrN2O2 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C21H13BrN2O2/c22-16-9-5-15(6-10-16)21(25)26-17-11-7-14(8-12-17)20-13-23-18-3-1-2-4-19(18)24-20/h1-13H |
InChI Key |
LQQDILVSQRVQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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